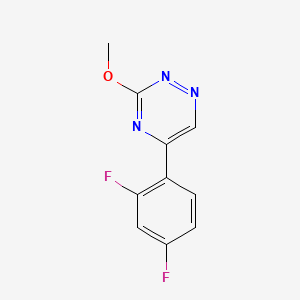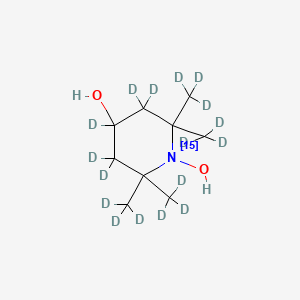
zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate is a coordination compound that combines zinc with a complex organic ligand This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate typically involves the reaction of zinc salts with the appropriate organic ligands under controlled conditions. One common method involves dissolving zinc acetate in a suitable solvent, such as ethanol or water, and then adding the organic ligand, 2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate, to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain precise control over reaction parameters, such as temperature, pH, and concentration of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for various applications .
化学反应分析
Types of Reactions
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can occur with reducing agents, resulting in the reduction of zinc ions and potential changes in the organic ligand structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction reactions can lead to various zinc oxidation states and modified organic ligands, while substitution reactions result in new coordination compounds with different ligands .
科学研究应用
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc-containing coordination compounds.
Biology: It is studied for its potential role in enzyme regulation and as a model compound for understanding zinc’s biological functions.
Medicine: The compound’s potential antimicrobial and anticancer properties are being explored, with research focusing on its ability to inhibit the growth of pathogenic microorganisms and tumor cells.
作用机制
The mechanism of action of zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate involves its interaction with specific molecular targets and pathways. Zinc ions play a crucial role in enzyme catalysis, structural stabilization of proteins, and regulation of various biological processes. The organic ligand can modulate the compound’s binding affinity and specificity for different targets, enhancing its biological activity. The compound’s ability to chelate zinc ions and facilitate their transport and release in biological systems is key to its mechanism of action .
相似化合物的比较
Similar Compounds
Zinc-2-pyrrolidone-5-carboxylate: Known for its antimicrobial properties, this compound is used in skincare products and as a preservative.
Zinc-methionine: A zinc-amino acid complex with applications in animal nutrition and as a dietary supplement.
Zinc-glycinate: Another zinc-amino acid complex used in dietary supplements and for its potential health benefits.
Uniqueness
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate stands out due to its unique organic ligand structure, which imparts distinct coordination properties and potential biological activities. Its ability to form stable complexes with zinc ions and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications .
属性
分子式 |
C9H12N4O3Zn |
|---|---|
分子量 |
289.6 g/mol |
IUPAC 名称 |
zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/q;+2/p-2 |
InChI 键 |
IGXZLYMCFZHNKW-UHFFFAOYSA-L |
规范 SMILES |
C1=C(N=C[N-]1)CC(C(=O)[O-])NC(=O)CCN.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)








![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
